molecular formula C12H14N2O3S B13415803 4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide

4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide

Cat. No.: B13415803
M. Wt: 266.32 g/mol
InChI Key: LNDAMQPSKUBGQY-UHFFFAOYSA-N
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Description

4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide is a heterocyclic compound that features a thiazole ring fused with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide typically involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to methylation and methoxylation reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazolecarboxamide derivatives.

Scientific Research Applications

4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the thiazole ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-2-(2-hydroxyphenyl)-N-methyl-4-thiazolecarboxamide: Lacks the methoxy group, which may affect its solubility and reactivity.

    2-(2-Hydroxyphenyl)-4,5-dihydrothiazole: A simpler structure without the carboxamide group, leading to different biological activities.

    N-Methoxy-N-methyl-4-thiazolecarboxamide: Lacks the hydroxyphenyl group, which may reduce its potential for hydrogen bonding.

Uniqueness

4,5-Dihydro-2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4-thiazolecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyphenyl and thiazolecarboxamide groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-N-methoxy-N-methyl-4,5-dihydro-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C12H14N2O3S/c1-14(17-2)12(16)9-7-18-11(13-9)8-5-3-4-6-10(8)15/h3-6,9,15H,7H2,1-2H3

InChI Key

LNDAMQPSKUBGQY-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1CSC(=N1)C2=CC=CC=C2O)OC

Origin of Product

United States

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